Time‑Dependent IC₅₀ Potency Advantage Over Thiocarbazate CID 16725315
Oxocarbazate displays a pronounced time‑dependent drop in IC₅₀ from 6.9 nM (0 h preincubation) to 0.4 nM (4 h preincubation), a 17‑fold improvement [1]. Under identical assay conditions, the thiocarbazate analog CID 16725315 exhibited IC₅₀ values of 56 nM (0 h) and 1.0 nM (4 h) [1].
| Evidence Dimension | IC₅₀ against recombinant human cathepsin L (0 h vs. 4 h preincubation) |
|---|---|
| Target Compound Data | 6.9 ± 1.0 nM (0 h); 0.4 ± 0.1 nM (4 h) |
| Comparator Or Baseline | Thiocarbazate CID 16725315: 56 ± 4 nM (0 h); 1.0 ± 0.5 nM (4 h) |
| Quantified Difference | 8.1‑fold lower IC₅₀ at 0 h; 2.5‑fold lower IC₅₀ at 4 h; oxocarbazate exhibits a 17‑fold time‑dependent shift vs. thiocarbazate’s 56‑fold shift |
| Conditions | Recombinant human cathepsin L inhibition assay with fluorogenic substrate Z‑Phe‑Arg‑AMC; 0 h or 4 h preincubation of enzyme with inhibitor at room temperature [1] |
Why This Matters
Subnanomolar steady‑state potency and rapid onset enable robust intracellular cathepsin L engagement at low concentrations, directly linked to viral entry blockade efficacy.
- [1] Shah PP, Wang T, Kaletsky RL, Myers MC, Purvis JE, Jing H, Huryn DM, Greenbaum DC, Smith AB III, Bates P, Diamond SL. A small-molecule oxocarbazate inhibitor of human cathepsin L blocks severe acute respiratory syndrome and ebola pseudotype virus infection into human embryonic kidney 293T cells. Mol Pharmacol. 2010 Aug;78(2):319-324. doi: 10.1124/mol.110.064261. PMID: 20466822. View Source
